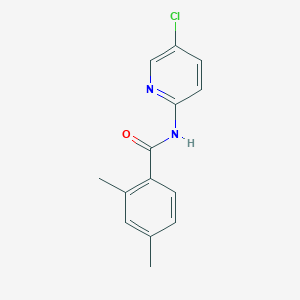![molecular formula C24H25N3O4 B244693 N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244693.png)
N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]-2-(3-methylphenoxy)acetamide, commonly known as FMAU, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. FMAU is a derivative of thymidine, a nucleoside that plays a critical role in DNA replication. FMAU has been shown to possess unique properties that make it an ideal candidate for use in various scientific research applications.
Mecanismo De Acción
FMAU is a thymidine analog that is selectively incorporated into DNA during DNA synthesis. Once incorporated, FMAU inhibits DNA replication by interfering with the formation of new DNA strands. This leads to the inhibition of cell division and ultimately, cell death.
Biochemical and Physiological Effects
FMAU has been shown to have a low toxicity profile in vitro and in vivo. In addition, FMAU has been shown to selectively accumulate in cancer cells, making it an ideal candidate for use in cancer imaging. FMAU has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FMAU is its selective accumulation in cancer cells, making it an ideal candidate for use in cancer imaging. In addition, FMAU has a low toxicity profile, making it safe for use in vitro and in vivo studies. However, one of the limitations of FMAU is its high cost, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for the use of FMAU in medical research. One area of research involves the development of new imaging agents for the detection of cancer. FMAU PET imaging has shown promising results in the detection of various types of cancer, and further studies are needed to determine its clinical utility. Another area of research involves the use of FMAU in the treatment of inflammatory diseases. FMAU has been shown to possess anti-inflammatory properties, and further studies are needed to determine its potential use in the treatment of these diseases. Finally, further studies are needed to determine the safety and efficacy of FMAU in humans, which will be critical for its eventual clinical use.
Aplicaciones Científicas De Investigación
FMAU has been extensively studied for its potential applications in medical research. One of the major areas of research involves the development of new imaging agents for the detection of cancer. FMAU has been shown to selectively accumulate in cancer cells, making it an ideal candidate for use in positron emission tomography (PET) imaging. FMAU PET imaging has been used to detect various types of cancer, including breast, lung, and prostate cancer.
Propiedades
Fórmula molecular |
C24H25N3O4 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H25N3O4/c1-18-4-2-5-21(16-18)31-17-23(28)25-19-7-9-20(10-8-19)26-11-13-27(14-12-26)24(29)22-6-3-15-30-22/h2-10,15-16H,11-14,17H2,1H3,(H,25,28) |
Clave InChI |
PAKPPURFMNDWCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)

![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
![5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B244619.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B244621.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methylpropanamide](/img/structure/B244622.png)
![2-chloro-N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244623.png)
![2-chloro-N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B244626.png)
![N-[4-[(2-chlorobenzoyl)amino]-3-methoxy-phenyl]benzofuran-2-carboxamide](/img/structure/B244627.png)
![N-[2-chloro-5-(propanoylamino)phenyl]pentanamide](/img/structure/B244629.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methylbenzamide](/img/structure/B244630.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B244632.png)